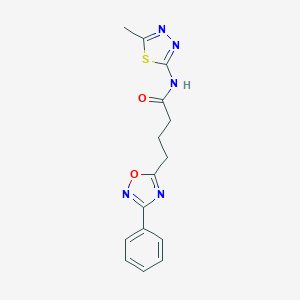![molecular formula C22H24N4O3 B277568 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one, also known as MPZP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one involves its selective binding to dopamine D3 receptors, leading to the inhibition of dopamine signaling. This results in a decrease in the release of dopamine, which is a key neurotransmitter involved in various neurological processes. By selectively targeting dopamine D3 receptors, 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has the potential to be used as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the activity of dopamine neurons in the brain, leading to a decrease in the release of dopamine. This can result in changes in behavior, mood, and cognition. 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one in lab experiments include its high purity and selectivity for dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, the limitations of using 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one include its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one in scientific research. One potential direction is the development of new therapeutic agents that target dopamine D3 receptors for the treatment of various neurological disorders. Another direction is the use of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to understand the long-term effects of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one on behavior and cognition.
Conclusion:
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one is a promising chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its selective binding to dopamine D3 receptors makes it a useful tool for studying the role of these receptors in various neurological disorders. Further research is needed to fully understand the potential therapeutic applications of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one and its long-term effects on behavior and cognition.
Métodos De Síntesis
The synthesis of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one involves the reaction of 2-methylphthalic anhydride with 1-(2-methoxyphenyl)piperazine in the presence of acetic anhydride and pyridine. The resulting compound is then treated with ethyl chloroformate to yield the final product. The synthesis of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has been optimized to produce high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one is in the field of neuroscience, where it has been shown to selectively block dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
Nombre del producto |
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one |
|---|---|
Fórmula molecular |
C22H24N4O3 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C22H24N4O3/c1-24-22(28)17-8-4-3-7-16(17)18(23-24)15-21(27)26-13-11-25(12-14-26)19-9-5-6-10-20(19)29-2/h3-10H,11-15H2,1-2H3 |
Clave InChI |
QQNHHWRZABQKEK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)
![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)






![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)

